REACTION_CXSMILES
|
CS(C)=O.[OH:5][C:6]1[CH:7]=[CH:8][C:9]([C:12]([OH:14])=O)=[N:10][CH:11]=1.C1N=CN(C(N2C=NC=C2)=O)C=1.O[NH:28][C:29](=[NH:33])[CH:30]([CH3:32])[CH3:31]>CC(=O)OCC>[CH:30]([C:29]1[N:33]=[C:12]([C:9]2[N:10]=[CH:11][C:6]([OH:5])=[CH:7][CH:8]=2)[O:14][N:28]=1)([CH3:32])[CH3:31]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
OC=1C=CC(=NC1)C(=O)O
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C1=CN(C=N1)C(=O)N2C=CN=C2
|
Name
|
|
Quantity
|
820 mg
|
Type
|
reactant
|
Smiles
|
ONC(C(C)C)=N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(OCC)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reached room temperature
|
Type
|
WASH
|
Details
|
washed three times with HCl (0.1 M)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=NOC(=N1)C1=CC=C(C=N1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |